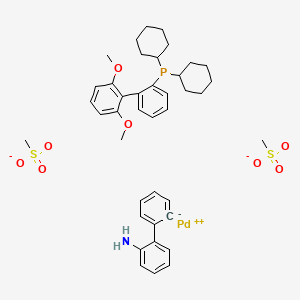

Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Beschreibung

Introduction to Palladacyclic Precatalysts in Modern Cross-Coupling Catalysis

Palladacyclic precatalysts are preformed palladium complexes designed to generate active catalytic species under mild conditions. Unlike traditional palladium sources such as palladium acetate or chloride, these precatalysts bypass the need for external reductants and ensure precise control over the ligand environment. Their stability under ambient conditions and compatibility with diverse substrates have made them indispensable in pharmaceutical and agrochemical synthesis.

Historical Evolution of Buchwald-Hartwig Precatalyst Generations

The development of Buchwald-Hartwig precatalysts spans four generations, each addressing limitations in activation efficiency, byproduct formation, and ligand compatibility:

First-Generation (G1) Precatalysts

G1 precatalysts, exemplified by palladium complexes with phenethylamine-derived ligands, required strong bases for activation. While effective, their limited stability and narrow ligand scope restricted applications to highly reactive substrates.

Second-Generation (G2) Precatalysts

G2 systems introduced biphenyl-based ligands, enabling activation at room temperature with weak bases like potassium phosphate. This generation improved catalytic activity for Suzuki-Miyaura couplings but struggled with sterically demanding ligands.

Third-Generation (G3) Precatalysts

The substitution of chloride with methanesulfonate in G3 precatalysts marked a breakthrough. Methanesulfonate’s non-coordinating nature and electron-withdrawing properties facilitated rapid generation of active palladium(0) species. This innovation allowed compatibility with bulky ligands such as BrettPhos and t-BuBrettPhos, expanding the scope to include aryl chlorides and mesylates. For example, the G3 precatalyst methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) demonstrated superior performance in aryl amination reactions, achieving turnover numbers (TONs) exceeding 10,000 in some cases.

Fourth-Generation (G4) Precatalysts

G4 precatalysts incorporated N-methylation of the biphenyl backbone, reducing carbazole byproduct formation and improving solubility. While retaining G3’s reactivity, these systems simplified purification processes in pharmaceutical applications.

Table 1: Evolution of Buchwald-Hartwig Precatalyst Generations

| Generation | Key Modification | Activation Conditions | Notable Ligand Compatibility |

|---|---|---|---|

| G1 | Phenethylamine backbone | Strong base (e.g., NaOt-Bu) | Moderately bulky ligands |

| G2 | Biphenyl backbone | Weak base (e.g., K3PO4) | Less bulky ligands |

| G3 | Methanesulfonate ligation | Mild base (e.g., Cs2CO3) | BrettPhos, t-BuBrettPhos |

| G4 | N-Methylated biphenyl backbone | Mild base | Ultra-bulky ligands |

Role of Methanesulfonate-Ligated Palladium Complexes in C–N Bond Formation

The methanesulfonate ligand in G3 precatalysts plays a dual role: (1) as a weakly coordinating counterion that accelerates reductive elimination, and (2) as an electron-withdrawing group that stabilizes the palladium center during oxidative addition. This combination is critical for C–N coupling reactions involving challenging substrates like aryl mesylates and primary aliphatic amines.

Mechanistic Advantages

Upon activation, the precatalyst undergoes deprotonation to form a palladium-amido intermediate, which reductively eliminates to yield active palladium(0) and methanesulfonic acid. This pathway avoids the formation of halide-bridged dimers, which can deactivate the catalyst. The resulting palladium(0) species efficiently coordinates aryl electrophiles and nucleophiles, enabling rapid transmetalation and reductive elimination.

Table 2: Substrates Enabled by Methanesulfonate-Ligated G3 Precatalysts

Case Study: Coupling of Aryl Mesylates

Aryl mesylates, traditionally considered poor electrophiles due to their weak leaving-group ability, undergo efficient amination with G3 precatalysts. For instance, the coupling of 4-tert-butylphenyl mesylate with aniline using BrettPhos-ligated palladium achieves near-quantitative yields within 3 hours at 100°C. This reactivity stems from the methanesulfonate’s ability to stabilize the palladium center during oxidative addition, a step that is rate-limiting for less-activated substrates.

Eigenschaften

Molekularformel |

C40H51NO8PPdS2- |

|---|---|

Molekulargewicht |

875.4 g/mol |

IUPAC-Name |

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |

InChI |

InChI=1S/C26H35O2P.C12H10N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);/q;-1;;;+2/p-2 |

InChI-Schlüssel |

DDLMKPHKQUXHOT-UHFFFAOYSA-L |

Kanonische SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Preparation Details

Step 1: Halogenation of Biphenyl Precursor

- The initial step involves halogenation (usually bromination) of a biphenyl derivative to introduce a reactive site for subsequent coupling.

- Literature procedures employ reagents such as N-bromosuccinimide (NBS) or other halogenating agents under controlled conditions to achieve selective halogenation at the 2-position of the biphenyl ring.

Step 2: Synthesis of 2-Dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl Ligand

- The phosphine ligand is synthesized by coupling the halogenated biphenyl intermediate with dicyclohexylphosphine.

- This step often uses palladium-catalyzed cross-coupling reactions or nucleophilic substitution under inert atmosphere to avoid oxidation of the phosphine.

- The 2',6'-dimethoxy substitution pattern is introduced via methoxylation reactions on the biphenyl scaffold prior to phosphination.

Step 3: Formation of Palladium(II) Complex

- The palladium precursor, often palladium(II) acetate or palladium(II) chloride, is reacted with the phosphine ligand to form a palladium(II) phosphine complex.

- This complex is then treated with the amino-substituted biphenyl ligand, which coordinates to palladium through nitrogen and carbon atoms, forming a palladacycle.

- The reaction is typically conducted under reflux in organic solvents such as toluene or tetrahydrofuran (THF) under inert atmosphere to prevent oxidation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | NBS or Br2, inert solvent, controlled temp | Selective bromination at biphenyl 2-position |

| Phosphination | Dicyclohexylphosphine, Pd catalyst, inert atmosphere | Avoid phosphine oxidation |

| Palladium complex formation | Pd(OAc)2 or PdCl2, ligand, reflux, inert atmosphere | Formation of palladacycle |

| Methanesulfonate exchange | Methanesulfonic acid or salt, mild heating | Enhances catalyst solubility and stability |

Research Outcomes and Characterization

- Purity: The final complex is typically obtained with purity exceeding 98%, confirmed by NMR, elemental analysis, and mass spectrometry.

- Catalytic Activity: The complex demonstrates excellent catalytic performance in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and other cross-coupling reactions, with high turnover numbers and selectivity.

- Stability: Bench-stable under ambient conditions, soluble in common organic solvents such as dichloromethane, THF, and toluene.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting Materials | Halogenated biphenyl, dicyclohexylphosphine, Pd precursors |

| Solvents | Toluene, THF, inert atmosphere (N2 or Ar) |

| Temperature | Room temperature to reflux (approx. 25–110°C) |

| Reaction Time | Several hours to overnight depending on step |

| Purification Methods | Crystallization, column chromatography |

| Final Product Purity | ≥98% |

| Characterization Techniques | NMR, MS, elemental analysis, X-ray crystallography (if available) |

Analyse Chemischer Reaktionen

Reaction Mechanisms

This compound operates through a catalytic cycle involving oxidative addition and reductive elimination steps, characteristic of palladium-mediated reactions. Key mechanistic features include:

-

Oxidative Addition : The palladium(II) center undergoes activation by substrates (e.g., aryl halides, amines), forming intermediate complexes.

-

Reductive Elimination : Coupling of substrates occurs, regenerating the active catalyst for subsequent cycles .

A notable application is in catalyst-transfer macrocyclization (CTM) , where this complex facilitates the formation of macrocycles in a single step. For example, in azaparacyclophane synthesis, the catalyst enables selective six-membered ring formation under optimized conditions (e.g., 30 °C for 4 hours) .

Comparative Analysis with Similar Catalysts

A comparison with BrettPhos Pd G3 (a related Buchwald precatalyst) highlights functional similarities and differences:

| Feature | Current Compound | BrettPhos Pd G3 |

|---|---|---|

| Ligand Structure | 2',6'-dimethoxy-biphenyl + amino-biphenyl ligands | 3,6-dimethoxy-biphenyl + amino-biphenyl ligands |

| Solubility | High in organic solvents | High in organic solvents |

| Key Application | Macrocyclization, C–N coupling | Cross-coupling reactions |

| Reaction Scope | Broader substrate tolerance (e.g., electron-deficient aryl halides) | Optimized for challenging couplings (e.g., hindered amines) |

Research Findings and Trends

Recent studies emphasize the compound’s role in advancing macrocyclic chemistry , particularly in synthesizing azaparacyclophanes. Kinetic studies reveal that ligand steric effects (e.g., isopropyl substituents) enhance catalytic efficiency by stabilizing intermediates . Additionally, its use in catalyst-transfer protocols simplifies multi-step syntheses, reducing purification steps and improving atom economy .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is widely used as a catalyst in various cross-coupling reactions, facilitating the formation of complex organic molecules with high efficiency and selectivity .

Biology and Medicine

In biological and medicinal research, the compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to form carbon-nitrogen bonds is particularly valuable in the synthesis of drugs and natural products .

Industry

In the industrial sector, this compound is employed in the large-scale production of fine chemicals, polymers, and advanced materials. Its stability and efficiency make it a preferred catalyst for various manufacturing processes .

Wirkmechanismus

The mechanism by which (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate exerts its catalytic effects involves the formation of a palladium complex with the substrate. The palladium center facilitates the oxidative addition of the aryl halide, followed by transmetalation with the boronic acid or other coupling partner, and finally reductive elimination to form the desired product. The ligand stabilizes the palladium center and enhances its reactivity .

Vergleich Mit ähnlichen Verbindungen

Steric and Electronic Effects

- SPhos vs. RuPhos : The 2',6'-dimethoxy groups in SPhos provide moderate steric bulk and electron-donating properties, enabling efficient coupling of aryl chlorides . In contrast, RuPhos (2',6'-di-i-propoxy) offers greater steric hindrance, improving yields with ortho-substituted substrates .

- RockPhos: The di-t-butylphosphino ligand in RockPhos increases steric bulk, favoring couplings with secondary amines over primary ones .

- BINAP : The rigid binaphthyl backbone in BINAP stabilizes transition states in asymmetric syntheses, particularly for alkyne functionalization .

Solubility and Stability

- Dichloromethane adducts (e.g., SPhos Palladacycle Gen. 3) enhance solubility in organic solvents but require strict inert storage .

- Ferrocene-based DPPF Palladacycle Gen. 3 exhibits superior thermal stability, making it suitable for high-temperature reactions .

Research Findings

- Suzuki-Miyaura Coupling : SPhos Palladacycle Gen. 3 achieves >90% yield in aryl chloride couplings at 0.5 mol% loading, outperforming first-generation catalysts .

- Challenging Substrates : RockPhos enables coupling of N-methylaniline with 2-bromopyridine (85% yield), a reaction inefficient with SPhos .

- Electron-Deficient Systems: Amphos Palladacycle Gen. 3 demonstrates exceptional activity in coupling nitroarenes due to its electron-donating dimethylamino group .

Biologische Aktivität

Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a palladium complex that has garnered attention in the field of catalysis, particularly for its role in cross-coupling reactions. This compound's biological activity is of interest due to its potential applications in medicinal chemistry and synthetic biology.

Chemical Structure and Properties

The compound features a palladium center coordinated to a methanesulfonato group and two distinct ligands: 2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl and 2'-amino-1,1'-biphenyl-2-yl. Its molecular formula is with a molecular weight of approximately 794.38 g/mol. The compound appears as a yellow powder with a melting point between 130°C and 140°C and is typically stored under inert conditions (nitrogen or argon) at low temperatures .

Biological Activity Overview

The biological activity of this palladium complex primarily revolves around its catalytic properties and potential therapeutic applications. Research indicates that palladium complexes can exhibit various biological effects, including:

- Anticancer Activity : Some palladium complexes have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells. Studies have indicated that such complexes can disrupt cellular processes through the generation of reactive oxygen species (ROS) .

- Antimicrobial Properties : There is evidence suggesting that certain palladium complexes possess antimicrobial activity, which could be leveraged in developing new antibiotics .

Catalytic Activity

A significant aspect of the biological activity of this compound lies in its efficacy as a catalyst in cross-coupling reactions. For instance, the use of this palladium complex in the Buchwald-Hartwig cross-coupling reaction has been extensively documented. It facilitates the formation of C–N bonds efficiently, which is crucial for synthesizing pharmaceuticals and agrochemicals .

Table 1: Summary of Catalytic Performance

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Methanesulfonato(2-dicyclohexylphosphino...) | 85 | THF, 40°C, 2 h |

| Buchwald-Hartwig Coupling | Methanesulfonato(2-dicyclohexylphosphino...) | 90 | THF, 40°C, 1 h |

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary studies indicate low acute toxicity levels; however, comprehensive long-term studies are needed to fully understand its biocompatibility .

Q & A

Q. What are the optimal reaction conditions for employing this palladium catalyst in Buchwald-Hartwig amination or Suzuki-Miyaura coupling?

- Methodological Answer : Optimal conditions depend on substrate reactivity and ligand architecture. For aryl halides:

- Temperature : 80–110°C (toluene or dioxane as solvent).

- Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv.) for deprotonation.

- Catalyst loading : 0.5–2 mol% (precatalyst) .

- Substrate ratio : 1:1.2 (aryl halide to nucleophile).

Technical notes highlight the use of secondary alkylzinc reagents with heteroaryl halides at 60°C in THF . Always pre-dry solvents and employ inert atmospheres (Ar/N₂) to prevent oxidation .

Q. How should this catalyst be stored and handled to maintain stability?

- Methodological Answer :

- Storage : Under inert gas (Ar) at 2–8°C for short-term use. For long-term stability, store at –20°C in sealed, desiccated vials .

- Handling : Use gloveboxes or Schlenk techniques to avoid moisture/oxygen. Resuspend in dry dichloromethane or toluene before use .

Contradictory evidence exists: Some sources recommend –20°C for multi-year stability , while others specify 2–8°C for lab-scale use .

Q. What key factors should guide experimental design with this preformed palladacycle?

- Methodological Answer :

- Substrate scope : Test steric/electronic effects (e.g., ortho-substituted aryl halides may require higher temps).

- Ligand-matched bases : Bulky ligands (e.g., RuPhos) pair with weaker bases (K₂CO₃), while electron-deficient ligands tolerate stronger bases (NaOt-Bu) .

- Reaction monitoring : Use TLC or GC-MS to track intermediate formation. Quench aliquots with water and extract for analysis .

Advanced Questions

Q. How does the ligand’s electronic and steric profile in this palladacycle influence catalytic activity?

- Methodological Answer : Ligand modifications (e.g., methoxy vs. i-propoxy groups) alter steric bulk and electron density:

Q. How can researchers resolve contradictions in reported yields for challenging substrates?

- Methodological Answer :

- Variable control : Replicate conditions exactly (e.g., trace O₂ levels may deactivate catalyst).

- In situ spectroscopy : Use ³¹P NMR to monitor ligand displacement or Pd nanoparticle formation.

- Additives : Introduce catalytic iodide (KI) to solubilize Pd species or suppress β-hydride elimination .

For example, low yields with heterocycles may stem from substrate coordination to Pd; adding 10 mol% AdCOOH (1-adamantanecarboxylic acid) can mitigate this .

Q. How does this catalyst compare to other palladacycles (e.g., XPhos, RockPhos) in sterically demanding couplings?

- Methodological Answer : Benchmarked against XPhos (t-Bu substituents) and RockPhos (di-t-butylphosphino), this catalyst:

- Activity : Superior for aryl sulfonates due to methanesulfonato’s labile coordination .

- Turnover number (TON) : ~1,000–5,000 for amination (vs. 500–2,000 for XPhos) .

- Limitations : Less effective for aliphatic amines; RockPhos outperforms in alkyl-aryl couplings .

Q. What advanced techniques characterize the active species in catalytic cycles?

- Methodological Answer :

- Mercury poisoning test : Add Hg(0) to quench colloidal Pd(0), distinguishing homogeneous vs. heterogeneous pathways .

- Electrospray ionization MS (ESI-MS) : Identify Pd intermediates (e.g., [Pd(Ar)(L)]⁺).

- X-ray absorption spectroscopy (XAS) : Resolve oxidation states (Pd⁰ vs. Pd²⁺) during catalysis .

Data Contradiction Analysis

- Observed discrepancy : Higher yields reported for DavePhos variants in some publications vs. RuPhos in others.

- Resolution : DavePhos’s NMe₂ group accelerates reductive elimination in electron-poor systems, while RuPhos’s i-PrO groups stabilize Pd in steric environments. Cross-validate using kinetic profiling (e.g., rate of aryl bromide consumption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.